Protoporphyrinate
Overview
Description
Protoporphyrin IX is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other essential compounds like heme (hemoglobin) and chlorophyll. Protoporphyrin IX is a deeply colored solid that is not soluble in water. It contains a porphine core, a tetrapyrrole macrocycle with a marked aromatic character .
Preparation Methods
Synthetic Routes and Reaction Conditions
Protoporphyrin IX can be synthesized through various methods. One common method involves the reaction of δ-aminolevulinic acid (ALA) with porphobilinogen to form uroporphyrinogen III, which is then converted to coproporphyrinogen III. Coproporphyrinogen III undergoes oxidative decarboxylation to form protoporphyrinogen IX, which is finally oxidized to protoporphyrin IX .
Industrial Production Methods
Industrial production of protoporphyrin IX often involves the use of genetically engineered microorganisms. For example, Rhodobacter sphaeroides can be used as an efficient cell factory for the production of protoporphyrin IX through metabolic engineering and biocatalysis .
Chemical Reactions Analysis
Types of Reactions
Protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: Protoporphyrin IX can be oxidized to form biliverdin and bilirubin.
Reduction: It can be reduced to form protoporphyrinogen IX.
Substitution: Protoporphyrin IX can undergo substitution reactions with various metal ions to form metalloporphyrins.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Metal salts such as ferrous sulfate or zinc acetate are commonly used.
Major Products Formed
Oxidation: Biliverdin, bilirubin.
Reduction: Protoporphyrinogen IX.
Substitution: Metalloporphyrins like heme, zinc protoporphyrin.
Scientific Research Applications
Protoporphyrin IX has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various porphyrin derivatives.
Biology: Plays a role in the study of heme biosynthesis and metabolism.
Medicine: Used in photodynamic therapy (PDT) for cancer treatment and in fluorescence-guided resection (FGR) of tumors
Industry: Employed in the production of bioactive porphyrins and metalloporphyrins for various applications.
Mechanism of Action
Protoporphyrin IX exerts its effects through its ability to bind to metal ions and form metalloporphyrins. In photodynamic therapy, protoporphyrin IX acts as a photosensitizer. Upon irradiation with visible light, it produces reactive oxygen species (ROS) such as singlet oxygen, which induces cell death in the illuminated region . The molecular targets include cellular proteins and membranes, leading to oxidative damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Coproporphyrin III: Another porphyrin involved in heme biosynthesis.
Uroporphyrinogen III: A precursor in the biosynthesis of protoporphyrin IX.
Heme: An iron-containing metalloporphyrin derived from protoporphyrin IX
Uniqueness
Protoporphyrin IX is unique due to its role as a direct precursor to heme and its application in photodynamic therapy. Its ability to form various metalloporphyrins with different metal ions also sets it apart from other porphyrins .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFMATRBBQRQBM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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